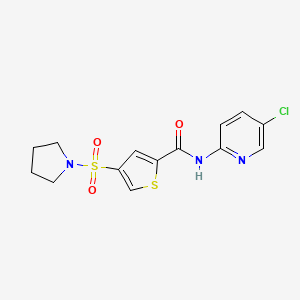

N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" is a compound of interest due to its structural complexity and potential for various applications. Although the specific compound was not directly found in the literature, insights can be derived from structurally related compounds and general chemical principles.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including condensation, cyclization, and functional group transformations. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which share structural motifs with the target compound, can be achieved from amino acids and chlorosulfonyl isocyanate through a series of reactions that might include chlorination, esterification, and amide formation (Regainia et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied using X-ray crystallography and molecular orbital methods, providing insights into their conformation and crystal packing. For instance, the structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were elucidated, offering a basis for understanding the structural characteristics of the target compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include nucleophilic substitution, electrophilic aromatic substitution, and sulfenylation. For example, the synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization of N-2-pyridylmethyl thioamides demonstrates the type of chemical transformations that may be applicable to the target molecule (Shibahara et al., 2006).

Physical Properties Analysis

The physical properties of structurally similar compounds, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments. For example, the characterization of two crystalline forms of a related compound, TKS159, provided insights into polymorphism, stability, and solubility, which are essential for pharmaceutical applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for the practical application of the target compound. Research on similar molecules, like the synthesis and biological activity of pyridine-2-carboxaldehyde thiosemicarbazones, sheds light on the chemical behavior and potential uses of such compounds (Liu et al., 1996).

Scientific Research Applications

Structure and Conformation Analysis

Conformational Studies

Research on compounds similar to N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide includes the examination of their crystal structure and molecular conformation. For instance, the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide by Banerjee et al. (2002) involved X-ray analysis and AM1 molecular orbital methods to investigate its structural aspects (Banerjee et al., 2002).

Biological Activity Evaluation

Antimicrobial Activity

Investigations into the biological activities of structurally similar compounds include the evaluation of their antimicrobial properties. For example, a study on the synthesis of thiophenyl pyrazoles and isoxazoles and their antimicrobial activity against various bacterial and fungal strains showcases the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Anticancer Research

Antineoplastic Potential

The synthesis and evaluation of various analogues, including pyridine-2-carboxaldehyde thiosemicarbazone derivatives, for their antineoplastic activity, highlight the exploration of similar compounds for potential cancer therapy applications (Liu et al., 1996).

Chemical Synthesis and Modification

Synthetic Approaches

The development of new synthetic methodologies for the preparation of compounds with related structures, such as 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization, demonstrates the ongoing research in expanding the chemical toolbox for synthesizing complex molecules (Shibahara et al., 2006).

Material Science Applications

Polyamide and Polyimide Synthesis

Research into the synthesis of aromatic polyamides and polyimides based on various diamines, exploring their properties and applications in material science, showcases another avenue of scientific research relevant to compounds with functionalities similar to N-(5-chloro-2-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Yang & Lin, 1995).

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S2/c15-10-3-4-13(16-8-10)17-14(19)12-7-11(9-22-12)23(20,21)18-5-1-2-6-18/h3-4,7-9H,1-2,5-6H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULBMAHCHQXCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)